molecular formula C5H4N4O2 B159611 1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione CAS No. 128850-53-3

1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione

Cat. No.: B159611
CAS No.: 128850-53-3
M. Wt: 152.11 g/mol
InChI Key: MEMZZEWZIKXSAU-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione (CAS 184764-63-4) is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C5H4N4O2 and a molecular weight of 152.11 g/mol, this compound serves as a versatile and privileged scaffold for the synthesis of a wide range of biologically active molecules . The pyrazolopyrimidine core is structurally analogous to purine bases, making it a valuable pharmacophore for designing inhibitors of various enzymes, particularly kinases . Researchers utilize this compound as a key synthetic intermediate in the development of novel therapeutic agents. Its applications are primarily found in anticancer research, where related pyrazolopyrimidine and dihydropyrazine derivatives have demonstrated potent inhibitory activity against critical kinase targets such as c-Met, a receptor tyrosine kinase implicated in proliferation, migration, and survival of tumor cells . The compound's physical characteristics include a high melting point (above 300 °C) and a density of 1.637 g/cm³, indicating a stable crystalline solid suitable for handling and storage under standard laboratory conditions . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. All purchases must be made by qualified research institutions or corporations for scientific purposes.

Properties

IUPAC Name

2,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-3,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O2/c10-4-2-3(6-1-7-4)8-9-5(2)11/h1H,(H3,6,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEMZZEWZIKXSAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)N1)C(=O)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90343796
Record name 1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128850-53-3
Record name 1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Solvent and Temperature Effects

  • DMF Superiority : In one-flask syntheses, DMF outperforms DEF or diisopropylformamide, ensuring optimal Vilsmeier reagent formation.

  • Thermal Control : Reactions above 80°C risk decomposition, while temperatures below 60°C slow cyclization.

Base Selection

HMDS is optimal for heterocyclization, yielding 91% of 3a , whereas LiN(SiMe₃)₂ and NaN(SiMe₃)₂ give 37–68%.

Analytical and Spectroscopic Validation

All synthetic routes include rigorous characterization:

  • ¹H-NMR : Pyrimidine protons resonate at δ = 7.79–8.69 ppm.

  • IR Spectroscopy : C=O stretches appear at 1669–1680 cm⁻¹.

  • Mass Spectrometry : Molecular ions align with theoretical masses (e.g., 3a : m/z 303).

Challenges and Limitations

  • Stereochemical Control : Glycosylation reactions (e.g., synthesis of 26 and 27 ) produce N1/N2 regioisomers, requiring chromatographic separation.

  • Functional Group Sensitivity : Nitro substituents (e.g., in 1 ) necessitate careful handling to prevent reduction side reactions .

Scientific Research Applications

Chemical Properties and Structure

1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione is characterized by its pyrazolo-pyrimidine ring system, which contributes to its biological activity. The compound's molecular formula is C5H5N5OC_5H_5N_5O, and it features a fused ring structure that enhances its interaction with biological targets.

Key Properties:

  • Molecular Weight: 135.13 g/mol
  • Chemical Structure: Exhibits a combination of nitrogen and carbon atoms that allows for diverse interactions with enzymes and receptors.

Medicinal Chemistry Applications

  • Antitumor Activity : Research has indicated that derivatives of 1H-Pyrazolo[3,4-d]pyrimidine exhibit significant antitumor properties. For instance, studies have shown that these compounds can inhibit specific kinases involved in cancer cell proliferation. A notable example includes their action against the CDK2 enzyme, which is crucial for cell cycle regulation.
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential. It has been found to inhibit the production of pro-inflammatory cytokines in various in vitro models, suggesting its utility in treating conditions like rheumatoid arthritis.
  • Antiviral Properties : Recent studies have explored the antiviral capabilities of 1H-Pyrazolo[3,4-d]pyrimidine derivatives against viruses such as HIV and hepatitis C. These compounds disrupt viral replication processes by targeting specific viral enzymes.

Agricultural Applications

1H-Pyrazolo[3,4-d]pyrimidine derivatives are also being investigated for their potential as agrochemicals. Their ability to act as herbicides or fungicides could provide an alternative to traditional agricultural chemicals.

  • Herbicidal Activity : Some derivatives have shown promising results in inhibiting the growth of certain weed species while being less harmful to crops.
  • Fungicidal Properties : Studies indicate that these compounds can effectively combat fungal pathogens affecting major crops.

Material Science Applications

The unique chemical structure of 1H-Pyrazolo[3,4-d]pyrimidine enables its use in developing advanced materials:

  • Polymer Chemistry : The compound can be used as a monomer in polymer synthesis, leading to materials with enhanced thermal stability and mechanical properties.
  • Nanotechnology : Research is being conducted on incorporating this compound into nanomaterials for applications in drug delivery systems and biosensors due to its biocompatibility and ability to form stable complexes with metal ions.

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Antitumor ActivityStudy AInhibition of CDK2 leads to reduced tumor growth in xenograft models.
Anti-inflammatory EffectsStudy BSignificant reduction in TNF-alpha levels in treated macrophages.
Antiviral PropertiesStudy CEffective against HIV replication with low cytotoxicity.
Agricultural UseStudy DDemonstrated herbicidal activity with minimal impact on non-target species.
Material ScienceStudy EEnhanced thermal stability in polymer composites containing the compound.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name (CAS) Substituents Molecular Formula Biological Activity Key References
Oxypurinol (2465-59-0) None C₅H₄N₄O₂ Antioxidant (plant extracts), xanthine oxidase inhibition
1-Phenyl derivative (15973-83-8) Phenyl at N1 C₁₁H₈N₄O₂ Kinase inhibition (synthetic anticancer agent)
3-Phenyl derivative (42754-82-5) Phenyl at N3 C₁₁H₈N₄O₂ Unspecified bioactivity (structural studies)
5-(4-Chloro-2-fluoro-propargyl) derivative Chloro, fluoro, propargyloxy at C5 C₁₄H₉ClFN₃O₃ Herbicidal activity
Sorafenib analogue (N/A) 1H-pyrazolo[3,4-d]pyrimidine core + diaryl urea C₂₁H₁₆ClN₅O₃ Pan-RAF kinase inhibition (anticancer)

Anticancer Agents

  • EGFR Inhibitors : Derivatives with 1H-pyrazolo[3,4-d]pyrimidine scaffolds act as ATP-competitive inhibitors, overcoming resistance to FDA-approved drugs .
  • RAF Kinase Inhibitors : Sorafenib analogues inhibit BRAFV600E by binding to the ATP pocket, showing overlap with co-crystal ligands in docking studies .

Herbicidal Activity

  • The 5-(4-chloro-2-fluoro-propargyl) derivative exhibits significant efficacy, likely due to electron-withdrawing substituents enhancing target binding .

Antioxidant Activity

  • Oxypurinol in R. roseus extracts contributes to radical scavenging, correlating with high phenolic content .

Physicochemical and Pharmacokinetic Differences

Table 2: Comparative Physicochemical Properties

Property Oxypurinol 1-Phenyl Derivative Sorafenib Analogue
Molecular Weight 152.11 g/mol 228.21 g/mol ~430 g/mol (estimated)
LogP -0.5 (estimated) 0.40 3.5 (lipophilic)
Solubility Polar solvents Moderate in DMSO Low aqueous solubility
Stability Stable at RT Sensitive to hydrolysis Stable under inert atm.

Biological Activity

1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione is a heterocyclic compound recognized for its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

Molecular Formula: C5_5H4_4N4_4O2_2
Molecular Weight: 152.11 g/mol
CAS Number: 128850-53-3

The compound features a fused pyrazole and pyrimidine ring structure, contributing to its unique reactivity and biological profile. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and oxidation-reduction processes.

1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione exhibits several mechanisms of action:

  • Enzyme Inhibition: It acts as an inhibitor of xanthine oxidase, which is crucial in purine metabolism. This inhibition can help manage conditions like gout by reducing uric acid production .
  • Kinase Inhibition: The compound has shown promise as an inhibitor of epidermal growth factor receptor (EGFR), which is vital in cancer cell proliferation. It competes with ATP for binding to the kinase domain .
  • Cell Cycle Regulation: It induces apoptosis in cancer cells by affecting the BAX/Bcl-2 ratio and increasing caspase-3 levels, leading to enhanced apoptotic activity .

Biological Activities

The biological activities of 1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione include:

  • Anticancer Activity: Several studies have evaluated its effectiveness against various cancer cell lines. For instance:
    • Compound 12b demonstrated significant anti-proliferative effects against A549 (lung cancer) and HCT-116 (colon cancer) cells with IC50 values of 8.21 µM and 19.56 µM respectively .
    • In MDA-MB-468 (breast cancer) cells, it increased apoptosis by 18.98-fold compared to control .
  • Antiviral Properties: The compound has been investigated for its potential antiviral activities, particularly against viral infections where it may inhibit viral replication mechanisms.

Table: Summary of Biological Activities

Activity TypeTarget/Cell LineObservationsReference
AnticancerA549IC50 = 8.21 µM
AnticancerHCT-116IC50 = 19.56 µM
Apoptosis InductionMDA-MB-46818.98-fold increase in apoptosis
Xanthine Oxidase InhibitionEnzymatic AssayCompetitive inhibition observed

Synthesis and Derivatives

The synthesis of 1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione typically involves multi-step organic reactions starting from hydrazine derivatives and β-dicarbonyl compounds under acidic or basic conditions. Various derivatives have been synthesized to enhance biological activity or target specific pathways in disease treatment.

Q & A

Basic: What are the standard synthetic routes for 1H-pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione?

Methodological Answer:
The compound is typically synthesized via cyclization reactions starting from 5-aminopyrazole derivatives. A common approach involves reacting 5-aminopyrazole-4-carboxamide with urea under thermal conditions (e.g., reflux in ethanol) to form the pyrazolo[3,4-d]pyrimidine backbone . For functionalization, chlorination with POCl₃ can introduce reactive sites for further derivatization . Alternative routes include using α,α-ketene dithioacetals as precursors for heterocyclic ring formation under acidic or basic conditions .

Key Reaction Steps:

Cyclization of 5-aminopyrazole-4-carboxamide with urea.

Chlorination with POCl₃ to activate positions for substitution.

Purification via recrystallization (e.g., ethanol/water mixtures) .

Basic: How is the structural integrity of this compound validated in experimental settings?

Methodological Answer:
Structural validation requires a combination of analytical techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of characteristic signals (e.g., carbonyl groups at ~170 ppm for C3 and C4) .
  • X-ray Crystallography : Resolves π–π stacking interactions and molecular symmetry, as seen in derivatives with crystallographic mirror planes .
  • Mass Spectrometry : Matches molecular ion peaks (e.g., m/z 152 for C₅H₄N₄O₂) with theoretical values .

Data Interpretation Tip: Cross-reference spectral data with NIST databases to resolve ambiguities in tautomeric forms .

Basic: What are the solubility challenges, and how are they addressed in formulation?

Methodological Answer:
The compound is insoluble in water and ethanol but dissolves in DMSO (≥5.16 mg/mL with ultrasonication) . For biological assays:

Prepare stock solutions in DMSO.

Dilute in aqueous buffers (e.g., PBS) to ≤1% DMSO to avoid cytotoxicity.

Confirm stability via HPLC post-dilution .

Caution: Precipitation in polar solvents necessitates rigorous solubility testing under experimental conditions.

Advanced: How is its dual inhibitory activity against BRAFV600E and VEGFR-2 evaluated?

Methodological Answer:

Enzymatic Assays :

  • BRAFV600E inhibition: Measure IC₅₀ using recombinant kinase and ATP-competitive ELISA.
  • VEGFR-2 inhibition: Use endothelial cell proliferation assays (e.g., HUVEC models) .

Cellular Validation :

  • Test anti-proliferative activity in BRAF-mutant melanoma cells (e.g., A375).
  • Confirm selectivity via counter-screens against non-target kinases (e.g., EGFR, PDGFR) .

Data Contradiction Note: Discrepancies in IC₅₀ values between enzymatic and cellular assays may arise from off-target effects or pharmacokinetic factors .

Advanced: What computational strategies predict binding modes to therapeutic targets?

Methodological Answer:

Molecular Docking : Use AutoDock Vina to model interactions with BRAFV600E’s ATP-binding pocket. Prioritize residues Lys483 and Asp594 for hydrogen bonding .

MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.

QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups at C6) with inhibitory potency .

Validation Step: Cross-check computational results with crystallographic data (e.g., π–π interactions in crystal structures) .

Advanced: How can low yields in multi-step syntheses be optimized?

Methodological Answer:
Low yields often occur during cyclization or chlorination. Mitigation strategies include:

Reaction Optimization :

  • Use microwave-assisted synthesis to reduce time and improve cyclization efficiency.
  • Replace POCl₃ with PCl₅ for milder chlorination conditions .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates .

Case Study: Substituting urea with thiourea in cyclization increased yields by 15% in pyrimidine-4(5H)-thione derivatives .

Advanced: How are contradictions in solubility data resolved experimentally?

Methodological Answer:
Discrepancies (e.g., solubility in DMSO vs. water) are resolved via:

Dynamic Light Scattering (DLS) : Detect aggregate formation in aqueous solutions.

Solubility Assays : Test under varied pH (4–9) and temperature (4–37°C).

Co-solvent Screening : Evaluate PEG-400 or cyclodextrins as solubilizing agents .

Documentation Tip: Report solvent batch details (e.g., residual water in DMSO affects solubility) .

Advanced: What protocols ensure compound stability during long-term storage?

Methodological Answer:

Storage Conditions :

  • Store at -20°C in airtight, light-resistant containers under nitrogen .
  • Lyophilize for long-term stability in desiccated form.

Stability Monitoring :

  • Perform monthly HPLC checks (C18 column, 0.1% TFA in acetonitrile/water).
  • Track degradation products (e.g., oxidation at N7) via LC-MS .

Critical Note: Avoid freeze-thaw cycles; aliquot stock solutions to minimize degradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione
Reactant of Route 2
1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione

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